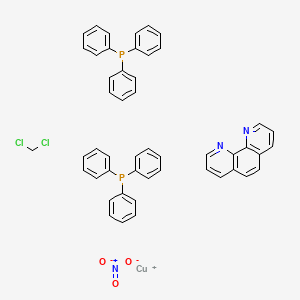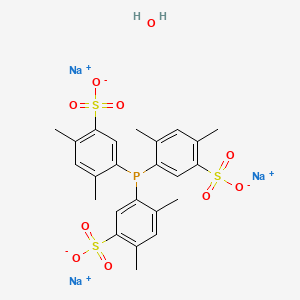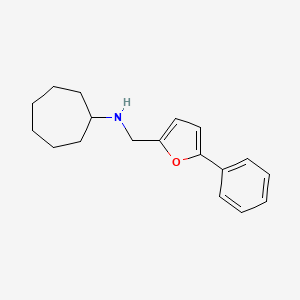![molecular formula C29H26FeNP B6338442 (S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine; 98% CAS No. 2170895-90-4](/img/structure/B6338442.png)
(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
-(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine (98%) is an organometallic compound with a wide range of applications in the scientific research field. It is a relatively new compound, first synthesized in 2020, and has shown great potential for use in various areas of research.
Applications De Recherche Scientifique
-(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine (98%) has a wide range of applications in the scientific research field. It has been used as a catalyst in organic synthesis, as a ligand for transition metal complexes, and as a reagent for the synthesis of new organometallic compounds. It has also been used in the study of protein-ligand interactions, as well as in the development of new drugs and pharmaceuticals.
Mécanisme D'action
The mechanism of action of -(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine (98%) is not yet fully understood. However, it is believed that the compound acts as a catalyst in organic reactions. It is thought to facilitate the formation of new bonds between molecules, as well as the conversion of existing bonds into new ones. Additionally, the compound may also act as a ligand for transition metal complexes, allowing them to bind to other molecules more effectively.
Biochemical and Physiological Effects
The biochemical and physiological effects of -(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine (98%) are not yet known. As the compound is relatively new, it is not yet clear how it may interact with the human body. However, it has been used in the study of protein-ligand interactions, and it is possible that it may have some effect on the function of certain proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using -(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine (98%) in lab experiments is its relative stability and low toxicity. Additionally, it is a versatile compound, with a wide range of applications in the scientific research field. However, it is important to note that the compound is relatively new, and its exact properties and effects are still being studied. As such, it is important to use caution when working with this compound in the laboratory.
Orientations Futures
There are many potential future directions for the use of -(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine (98%). For example, further research could be conducted to explore its potential applications in the development of new drugs and pharmaceuticals. Additionally, further research could be done to examine its effects on protein-ligand interactions and its potential use in the study of biological systems. Finally, further research could be done to explore its potential use in the synthesis of new organometallic compounds.
Méthodes De Synthèse
-(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine (98%) is synthesized by a two-step process involving the reaction of ferrocene and diphenylphosphine in the presence of a base. In the first step, ferrocene is reacted with diphenylphosphine in a basic solution to form the phosphine-ferrocene adduct. In the second step, the adduct is treated with a base to form the desired product, which is then isolated and purified.
Propriétés
InChI |
InChI=1S/C24H21NP.C5H5.Fe/c25-24(19-11-4-1-5-12-19)22-17-10-18-23(22)26(20-13-6-2-7-14-20)21-15-8-3-9-16-21;1-2-4-5-3-1;/h1-18,24H,25H2;1-5H;/t24-;;/m0../s1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDHVPUOEKPVJH-ASMAMLKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C([C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4)N.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4)N.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FeNP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]Ru(II)Cl2, 95%](/img/structure/B6338423.png)
![Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III), 99% (99.999%-Ga) [Ga(TMHD)3]](/img/structure/B6338429.png)

(2-dicyclohexylphosphinophenyl)methane, 97%](/img/structure/B6338438.png)
![(R)-(-)-1-[(R)-2-(2'-Di-Ph-phosphino-Ph)ferrocenyl]ethyldi(bis-3,5-trifluoromethyl-Ph)phosphine; 97%](/img/structure/B6338440.png)

![(1S,2S)-N,N-Bis[2-(di-p-tolylphosphino)benzyl]cyclohexane-1,2-diamine, 97%](/img/structure/B6338449.png)